

# Miricorilant: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Miricorilant*

Cat. No.: *B609053*

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## An In-depth Overview of a Novel Selective Glucocorticoid Receptor Modulator

This technical guide provides a comprehensive overview of **Miricorilant** (CORT-118335), a selective glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) antagonist. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, mechanism of action, and clinical findings.

## Chemical Identity

Identifier	Value
CAS Number	1400902-13-7[1]
IUPAC Name	6-(trans-4-phenylcyclohexyl)-5-((3-(trifluoromethyl)phenyl)methyl)pyrimidine-2,4(1H,3H)-dione[1]
Molecular Formula	C <sub>24</sub> H <sub>23</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub>
Synonyms	CORT-118335

## Mechanism of Action

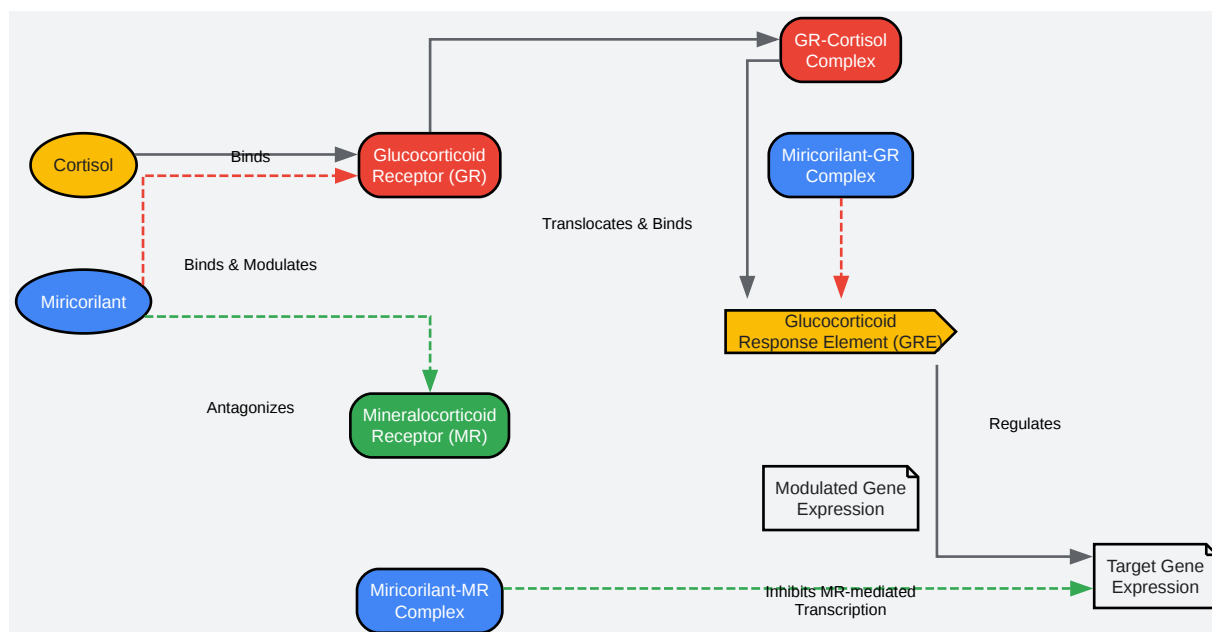
**Miricorilant** is a non-steroidal small molecule that functions as a selective modulator of the glucocorticoid receptor (GR) and an antagonist of the mineralocorticoid receptor (MR).[2] Its therapeutic potential stems from its ability to modulate the effects of cortisol, the body's primary

stress hormone. In conditions like nonalcoholic steatohepatitis (NASH), dysregulated cortisol signaling is implicated in promoting hepatic lipid accumulation, inflammation, and fibrosis.[3]

**Miricorilant** exhibits a unique profile of mixed agonist and antagonist activity at the GR, which allows for a targeted modulation of gene expression.[4] This selective modulation is thought to contribute to its therapeutic effects while potentially mitigating some of the side effects associated with non-selective GR antagonists. The compound has shown a preferential distribution to the liver, making it a promising candidate for treating hepatic disorders.

## Signaling Pathway

The diagram below illustrates the proposed signaling pathway of **Miricorilant**. Under normal physiological conditions, cortisol binds to the cytoplasmic glucocorticoid receptor, leading to its translocation to the nucleus and subsequent regulation of target gene expression. **Miricorilant** competes with cortisol for GR binding, thereby modulating its downstream effects. Its antagonistic activity at the mineralocorticoid receptor further contributes to its therapeutic profile.



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**Miricorilant's** dual modulation of GR and MR pathways.

## Quantitative Data from Clinical and Preclinical Studies

**Miricorilant** has been evaluated in several clinical trials for conditions including NASH and antipsychotic-induced weight gain. The following tables summarize key quantitative findings from these studies.

### Table 1: Efficacy in Nonalcoholic Steatohepatitis (NASH)

Study Phase	Dosage	Duration	Key Finding	Reference
Phase 1b	100 mg (twice weekly)	12 weeks	~30% reduction in liver fat (assessed by MRI-PDFF).	
Phase 2a	600 mg (daily)	34 days	73.8% relative reduction in liver fat.	
Phase 2a	900 mg (daily)	30-44 days	38.5% to 65.3% relative reduction in liver fat.	
Preclinical (Mouse Model)	Not specified	Not specified	Reduction in liver triglycerides.	

**Table 2: Efficacy in Olanzapine-Induced Weight Gain (Proof-of-Concept Study)**

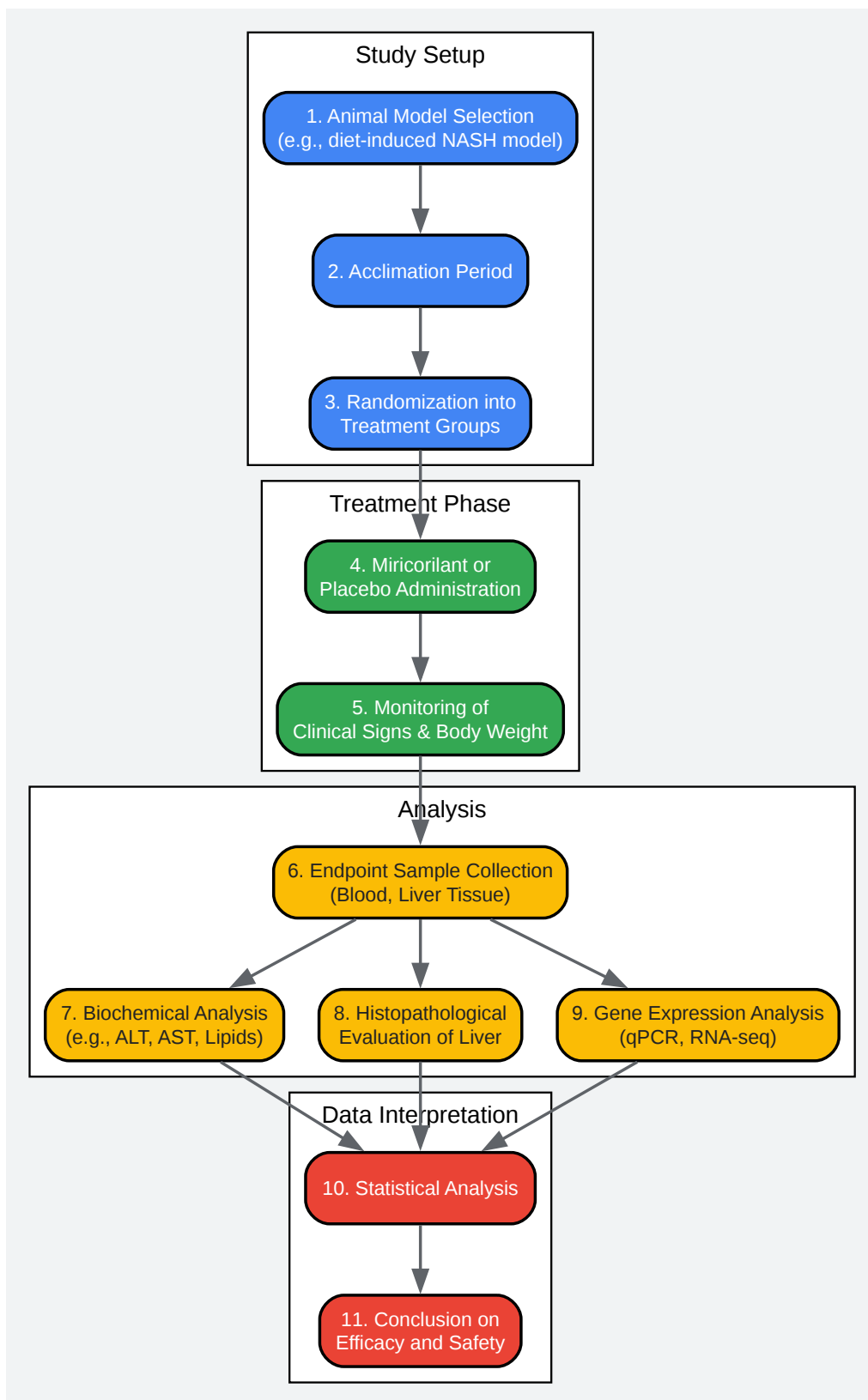
Parameter	Miricorilant Group (600 mg)	Placebo Group	P-value	Reference
Mean Weight Gain (Day 15)	3.91 kg	4.98 kg	0.017	
Increase in Insulin (Day 15)	5.91 mIU/L	9.65 mIU/L	0.007	
Increase in Triglycerides (Day 8)	0.56 mmol/L	1.09 mmol/L	<0.001	

## Experimental Protocols

Detailed experimental protocols for **Miricorilant** are specific to each clinical trial and preclinical study. However, a general workflow for evaluating a selective GR modulator in a preclinical

setting is outlined below.

## **General Workflow for In Vivo Efficacy Assessment of a GR Modulator**



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A generalized workflow for preclinical evaluation.

A key in vitro assay for characterizing GR modulators is the competitive radioligand binding assay. This assay determines the affinity of the test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

## Key Steps in a Competitive Radioligand Binding Assay:

- **Preparation of Cell Lysates:** Cells expressing the glucocorticoid receptor are harvested and lysed to obtain a preparation containing the receptor.
- **Incubation:** The cell lysate is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [<sup>3</sup>H]dexamethasone) and varying concentrations of the test compound (**Miricorilant**).
- **Separation:** The bound and free radioligand are separated, typically by filtration.
- **Quantification:** The amount of radioactivity bound to the receptor is measured using a scintillation counter.
- **Data Analysis:** The data are used to calculate the IC<sub>50</sub> value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The K<sub>i</sub> (inhibition constant) can then be determined.

For clinical trials, protocols are rigorously designed to assess safety and efficacy in human subjects. For instance, the Phase 2a study of **Miricorilant** in NASH (NCT03823703) was a randomized, double-blind, placebo-controlled trial. Patients were randomized to receive either **Miricorilant** (at different doses) or a placebo for a specified duration. The primary endpoint was the change in liver fat content as measured by MRI-PDFF.

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## References

- 1. benchchem.com [benchchem.com]

- 2. Miricorilant, a Selective Glucocorticoid Receptor Modulator, Reprograms Hepatic Gene Networks in Metabolic Dysfunction–Associated Steatohepatitis - Corcept Therapeutics [corcept.com]
- 3. researchgate.net [researchgate.net]
- 4. 7005 Characterization of Clinical Candidate Miricorilant in Preclinical Models for NASH - PMC [pmc.ncbi.nlm.nih.gov]
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